molecular formula C9H7N3O4 B1397798 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid CAS No. 1058740-77-4

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1397798
CAS No.: 1058740-77-4
M. Wt: 221.17 g/mol
InChI Key: FHZBBQZHAMFAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a nitro-substituted indazole core, a structure recognized for its significant role in medicinal chemistry. Indazole-3-carboxylate derivatives are extensively utilized in scientific research as key precursors for the development of novel bioactive molecules, with studies highlighting their potential in areas such as antitumor and anti-inflammatory agent development . The presence of both the nitro group and the carboxylic acid functional group on this molecular scaffold provides versatile handles for further chemical modification, enabling researchers to synthesize a diverse array of complex target compounds for structure-activity relationship (SAR) studies and screening campaigns. This chemical is offered as a high-purity building block to support innovation in drug discovery pipelines. It is strictly intended for research purposes in a controlled laboratory environment and is not certified for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-methyl-6-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBBQZHAMFAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid (CAS No. 4498-67-3) is a chemical compound that belongs to the indazole family, characterized by its unique structural features, including a nitro group at the 6-position and a carboxylic acid group at the 3-position of the indazole ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors due to its functional groups. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparison table highlighting the structural characteristics and unique features of this compound against related compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
5-Nitroindazole Nitro group at position 5Lacks carboxylic acid functionality
1-Methylindazole Methyl group at position 1Does not contain a nitro group
Methyl 6-nitroindazole-3-carboxylate Ester instead of acidDifferent functional group affects reactivity
This compound Nitro group at position 6 and carboxylic acid at position 3Enhanced reactivity and potential biological profile

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives. For example, research has demonstrated that certain indazoles exhibit potent inhibitory effects on various enzymes involved in cancer pathways. The structure–activity relationship (SAR) analyses indicate that modifications at specific positions on the indazole ring can significantly affect their biological potency .

In one notable study, derivatives similar to this compound were evaluated for their ability to inhibit FGFR (Fibroblast Growth Factor Receptor), with some compounds showing IC50 values as low as 2.9 nM, indicating strong enzymatic inhibition capabilities .

Comparison with Similar Compounds

6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid (CAS: 885522-83-8)

  • Molecular formula : C₈H₄FN₃O₄
  • Molecular weight : 225.13
  • Key differences: Incorporates a fluorine atom at position 6 and a nitro group at position 4, altering electronic distribution and steric effects compared to the target compound.

3-Chloro-1H-indazole-6-carboxylic acid (CAS: 1086391-18-5)

  • Molecular formula : C₈H₅ClN₂O₂
  • Molecular weight : 214.60
  • Key differences : Substitutes the nitro group with chlorine at position 3. Chlorine’s larger atomic radius and lower electronegativity compared to nitro may reduce reactivity in nucleophilic environments .

6-Methoxy-1H-indazole-3-carboxylic acid (CAS: 518990-36-8)

  • Molecular formula : C₉H₈N₂O₃
  • Molecular weight : 192.17
  • Key differences : Replaces the nitro group with a methoxy group at position 4. Methoxy is electron-donating, increasing the compound’s basicity and solubility in polar solvents compared to the nitro derivative .

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (CAS: 1363380-69-1)

  • Molecular formula : C₁₀H₁₁N₃O₂
  • Molecular weight : 205.21
  • Key differences: Features an amino group at position 6 and an ester moiety instead of a carboxylic acid.

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Weight Purity Key Functional Groups Price (1g) Solubility Considerations
This compound 1058740-77-4 221.17 95%+ Nitro, Carboxylic acid €329.00 Requires heating/sonication
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid 1363380-96-4 255.06 98% Bromo, Carboxylic acid N/A Likely lower solubility due to Br
6-Fluoro-4-nitro-1H-indazole-3-carboxylic acid 885522-83-8 225.13 N/A Fluoro, Nitro N/A Enhanced polarity from F
Methyl 6-methoxy-1H-indazole-3-carboxylate 518990-36-8 206.17 N/A Methoxy, Ester N/A Higher lipophilicity

Preparation Methods

Table 1: Stock Solution Preparation Volumes for this compound

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 4.5214 mL 22.607 mL 45.2141 mL
5 mM Solution 0.9043 mL 4.5214 mL 9.0428 mL
10 mM Solution 0.4521 mL 2.2607 mL 4.5214 mL

Note: Solutions are prepared by dissolving the compound in DMSO followed by dilution with co-solvents as needed, ensuring clarity at each step before proceeding.

Research Findings and Optimization

  • Functional group compatibility: The synthetic methods for indazole derivatives tolerate a variety of substituents, including nitro and carboxyl groups, enabling the preparation of this compound without protecting groups in some cases.

  • Catalyst choice and reaction conditions: Metal-free oxidants like PIFA or iodine provide mild conditions for cyclization, reducing side reactions. Copper and palladium catalysts offer efficient routes but may require careful control of temperature and catalyst loading.

  • Yield and purity: Optimized conditions yield the target compound in moderate to good yields, with purification typically achieved via recrystallization or chromatography.

  • Scalability: The described methods are amenable to scale-up, with solvent systems and catalysts chosen for cost-effectiveness and environmental considerations.

Summary Table of Key Synthetic Methods for Indazole Derivatives Relevant to this compound

Method Key Reagents/Catalysts Functional Group Tolerance Notes
Pd-catalyzed intramolecular C-H amination Pd catalyst, aminohydrazones Nitro, ester, methyl groups High regioselectivity, moderate temp
Oxidative cyclization with PIFA PIFA, arylhydrazones Nitro, carboxylate esters Metal-free, mild conditions
Cu-catalyzed cyclization Cu(OAc)2, o-haloaryl hydrazones Nitro, ester Lower catalyst loading, good yields
Reductive cyclization with organophosphorus reagents Organophosphorus reagent, hydrazones Nitro, carboxyl, methyl Effective for 2H-indazoles, good scope
N1-Methylation Methyl iodide, base Indazole nitrogen Straightforward alkylation step

Q & A

Q. What are the established synthetic routes for 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving nitration and alkylation of indazole precursors. For example, derivatives like 6-methyl-1H-indazole-3-carboxylic acid are synthesized using esterification followed by selective nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (>95%) and NMR to confirm absence of regioisomers or nitro-group positional byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methyl group (δ ~3.9 ppm for N-methyl) and nitro group positioning via coupling patterns.
  • FT-IR : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹.
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₉H₇N₃O₄).
  • UV-Vis : Absorbance maxima near 270–290 nm indicate π→π* transitions in the nitro-indazole system .

Q. How is the initial biological activity of this compound assessed in vitro?

Standard assays include:

  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer assays : MTT or SRB tests on cell lines (e.g., prostate carcinoma) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or HIV-1 reverse transcriptase, with activity compared to reference inhibitors (e.g., EC₅₀ ~1.69 μM for anti-HIV derivatives) .

Advanced Research Questions

Q. What crystallographic strategies resolve discrepancies in structural data during refinement?

X-ray diffraction paired with SHELXL software is used for high-resolution structure refinement. Challenges like twinning or weak diffraction are addressed by:

  • Applying TWINLAW commands to identify twin laws.
  • Using SAD/MAD phasing for low-symmetry crystals.
  • Validating hydrogen bonding (e.g., nitro-group interactions) via Olex2 or Mercury visualization. Discrepancies in bond lengths (±0.02 Å) are resolved using restrained refinement and cross-validation with Rfree .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR strategies include:

  • Nitro group modification : Replacing nitro with trifluoromethyl or cyano groups to reduce toxicity while maintaining electron-withdrawing effects.
  • Carboxylic acid bioisosteres : Substituting the -COOH group with tetrazoles or acyl sulfonamides to enhance bioavailability.
  • Heterocyclic fusion : Introducing pyridine or pyrimidine rings at the indazole core to modulate kinase selectivity (e.g., PI3K inhibition) .

Q. How should conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be analyzed?

Contradictions are addressed via:

  • Dose-response reevaluation : Testing across broader concentration ranges (nM–mM) to identify off-target effects.
  • Mechanistic studies : Flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm specificity.
  • Comparative models : Using 3D tumor spheroids or patient-derived xenografts (PDX) to validate in vitro findings .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON ADDSYM to detect missed symmetry .
  • SAR Optimization : Combine docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes before synthesis .
  • Data Reproducibility : Use ≥3 biological replicates and report p-values with Bonferroni correction for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.